molecular formula C14H15NOS B3241948 4-Methyl-N-(p-tolyl)benzenesulfinamide CAS No. 14934-00-0

4-Methyl-N-(p-tolyl)benzenesulfinamide

Cat. No.: B3241948
CAS No.: 14934-00-0
M. Wt: 245.34 g/mol
InChI Key: ADEMTMVCZJRJTA-UHFFFAOYSA-N
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Description

4-Methyl-N-(p-tolyl)benzenesulfinamide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfinamide group attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(p-tolyl)benzenesulfinamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with p-toluidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired sulfinamide product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(p-tolyl)benzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(p-tolyl)benzenesulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(p-tolyl)benzenesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(p-tolyl)benzenesulfinamide is unique due to the presence of both the sulfinamide and aromatic groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)benzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-3-7-13(8-4-11)15-17(16)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEMTMVCZJRJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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